7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom and a methyl group in the structure of this compound imparts unique chemical properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time with good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for 7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including acting as inhibitors for various enzymes and receptors.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor, modulating the activity of these targets and affecting various biological pathways. For example, it has been shown to inhibit Janus kinases (JAK1 and JAK2), which are involved in signaling pathways related to immune responses and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives are also studied for their medicinal properties and have shown potential as dual inhibitors for certain kinases.
Uniqueness
The presence of a fluorine atom in 7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C7H6FN3 |
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Molecular Weight |
151.14 g/mol |
IUPAC Name |
7-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-9-7-4-6(8)2-3-11(7)10-5/h2-4H,1H3 |
InChI Key |
OYHRKGFZAZNBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=CC2=N1)F |
Origin of Product |
United States |
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